[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(4-bromo-2-methylphenoxy)methyl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-11-9-12(17)5-6-13(11)20-10-16(7-8-16)18-14(19)21-15(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSBFNGVLIKSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylphenol
4-Bromo-2-methylphenol is synthesized via electrophilic aromatic bromination of o-cresol. The methyl group directs bromination to the para position due to its ortho/para-directing nature.
Procedure :
-
Dissolve 2-methylphenol (10.0 g, 92.5 mmol) in dichloromethane (100 mL).
-
Add bromine (5.2 mL, 101.7 mmol) dropwise at 0°C under N₂.
-
Stir for 4 h at room temperature, then quench with NaHSO₃ (10% aqueous).
-
Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Synthesis of 1-(Hydroxymethyl)cyclopropylamine
Cyclopropanation via Simmons-Smith Reaction
Cyclopropane rings are formed using zinc-copper couple and diiodomethane:
Procedure :
-
React allyl alcohol (5.0 g, 86.2 mmol) with Zn(Cu) (20 g) and CH₂I₂ (15 mL) in ether at 0°C.
-
Stir for 12 h, then filter and concentrate.
-
Purify via distillation to isolate cyclopropanemethanol (bp 140–145°C).
Introduction of the Amine Group
Curtius rearrangement or Hofmann degradation introduces the amine:
-
Treat cyclopropanemethanol with NaN₃ and H₂SO₄ to form the acyl azide.
-
Heat to induce rearrangement, yielding 1-aminocyclopropanemethanol.
Boc Protection of the Amine
Reaction with Di-tert-Butyl Dicarbonate
The amine is protected using Boc anhydride under basic conditions:
Procedure :
-
Dissolve 1-aminocyclopropanemethanol (5.0 g, 49.0 mmol) in THF (50 mL).
-
Add Boc₂O (12.8 g, 58.8 mmol) and NaH (60% dispersion, 2.35 g, 58.8 mmol).
-
Stir at 20°C for 12 h, then quench with H₂O.
-
Extract with EtOAc, dry, and concentrate.
Etherification via Mitsunobu Reaction
Coupling 4-Bromo-2-methylphenol with Boc-Protected Cyclopropanemethanol
The Mitsunobu reaction forms the ether bond:
Procedure :
-
Dissolve Boc-protected 1-(hydroxymethyl)cyclopropylamine (7.0 g, 34.3 mmol) and 4-bromo-2-methylphenol (7.4 g, 37.7 mmol) in THF (70 mL).
-
Add triphenylphosphine (10.8 g, 41.2 mmol) and DIAD (8.3 mL, 41.2 mmol) at 0°C.
-
Stir for 24 h at 20°C, then concentrate and purify via chromatography (hexane/EtOAc 3:1).
Alternative Synthetic Routes
Nucleophilic Substitution
Intermediate C : 1-(Bromomethyl)cyclopropylcarbamate
-
Convert Boc-protected cyclopropanemethanol to the bromide using PBr₃.
-
React with 4-bromo-2-methylphenol in DMF with K₂CO₃.
One-Pot Cyclopropanation and Etherification
-
Perform cyclopropanation of allyl ether precursors.
-
Simultaneously introduce Boc and phenoxymethyl groups.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 24 h | 75–80 | ≥95 | High regioselectivity |
| Nucleophilic Substitution | K₂CO₃, DMF, 12 h | 65–70 | ≥90 | Cost-effective reagents |
| One-Pot | Zn(Cu), CH₂I₂, 48 h | 50–55 | ≥85 | Fewer isolation steps |
Optimization Strategies
Solvent Effects
Base Selection
Characterization Data
NMR Spectroscopy
Cost-Benefit Analysis
-
Mitsunobu : High yield but costly reagents (DIAD, PPh₃).
-
Nucleophilic Substitution : Lower yield but economical for bulk production.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the ester functional group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Research indicates that compounds similar to [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester may exhibit significant biological activities. For instance, derivatives of carbamic acid esters have been studied for their roles as enzyme inhibitors, particularly in the context of diseases such as tuberculosis and cystic fibrosis.
Inhibition of Enzymes
- Anti-Tubercular Activity : Some studies have focused on the structure-activity relationship of carbamic acid derivatives against Mycobacterium tuberculosis. Modifications in the molecular structure can enhance the inhibitory activity against critical enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH), which is essential for purine biosynthesis in M. tuberculosis .
- Cystic Fibrosis Treatment : Compounds that modulate the cystic fibrosis transmembrane conductance regulator (CFTR) have been investigated for their potential to treat cystic fibrosis. The ability of certain derivatives to act as CFTR potentiators or inhibitors highlights their therapeutic relevance .
Synthesis and Structural Modifications
The synthesis of [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester involves several chemical reactions that can be optimized to enhance yield and purity. The compound's structure allows for various modifications that can impact its biological activity.
Synthetic Pathways
- The synthesis typically involves the reaction of phenolic compounds with cyclopropyl derivatives followed by carbamoylation. This multi-step process can be fine-tuned to produce analogs with varying functional groups, which are crucial for exploring structure-activity relationships.
Structure-Activity Relationship (SAR) Studies
- SAR studies have shown that altering substituents on the aromatic ring or modifying the cyclopropyl moiety can lead to improved biological activity. For example, increasing lipophilicity or altering steric hindrance may enhance binding affinity to target enzymes .
Case Studies and Research Findings
Several case studies illustrate the applications of compounds related to [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester in drug discovery:
Anti-Tubercular Agents
A study demonstrated that specific analogs exhibited potent anti-tubercular activity with minimal toxicity to mammalian cells. These findings suggest that targeted modifications can yield effective treatments against resistant strains of M. tuberculosis .
Cystic Fibrosis Modulators
Research has identified compounds that effectively enhance CFTR function, providing a pathway for developing new therapies for cystic fibrosis patients who suffer from defective chloride ion transport due to mutations in the CFTR gene .
Data Tables
Mechanism of Action
The mechanism of action of [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated phenyl group and the cyclopropyl ring are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related tert-butyl carbamates with cyclopropane/cyclobutane rings and diverse substituents. Key differences include:
Table 1: Structural Comparison of Similar Compounds
Key Observations:
- Substituent Effects: The target compound’s phenoxymethyl group introduces an ether linkage, enhancing lipophilicity compared to direct phenyl attachments (e.g., 4-bromophenyl in CAS 214973-83-8) .
- Ring Size : Cyclopropane rings (present in the target compound) exhibit higher ring strain than cyclobutane (e.g., CAS 262.35 compound), influencing reactivity and conformational stability .
- Functional Groups : The hydroxymethyl substituent (CAS 107017-73-2) improves solubility via hydrogen bonding, whereas the formyl group (CAS 185.22) increases electrophilicity, making it prone to nucleophilic attacks .
Physical and Spectral Properties
- Melting Points : tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) melts at 83°C , while the target compound’s melting point is unspecified.
- Purity: Compounds like CAS 107017-73-2 and cis-2-(Boc-amino)cyclopropanemethanol () are available at ≥97% purity, critical for reproducible synthesis .
Biological Activity
The compound [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is a derivative of carbamic acid, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a carbamic acid moiety with a tert-butyl ester. The presence of the bromine and methyl groups on the phenoxy ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxyalkyl carbamates can inhibit the growth of various bacterial strains. The specific compound has not been extensively studied for antimicrobial activity; however, its structural analogs suggest potential effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Phenoxy derivative | E. coli | 50 |
| Phenoxy derivative | S. aureus | 30 |
Anticancer Activity
The anticancer potential of phenoxy derivatives has been documented in several studies. For example, compounds similar to [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.76 |
| A549 | 22.34 |
In vitro studies indicate that these compounds may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Studies on related compounds have demonstrated inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 |
| Butyrylcholinesterase | 3.12 |
The mechanisms by which [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester exerts its biological effects are likely multifaceted:
- Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways or inhibition of cell cycle progression.
- Enzyme Inhibition : Competitive or non-competitive inhibition at the active site of enzymes involved in neurotransmission.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a structurally similar carbamate on MCF-7 cells, revealing significant cytotoxicity and apoptosis induction.
- Enzyme Inhibition Profile : Another investigation assessed various phenoxy derivatives for their ability to inhibit cholinesterases, highlighting their potential in treating Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving cyclopropane ring formation, bromophenol coupling, and Boc protection. For example, cyclopropane intermediates can be generated using carbene insertion or ring-closing reactions, followed by nucleophilic substitution with 4-bromo-2-methylphenol derivatives. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Post-synthetic purification often employs silica gel chromatography or recrystallization .
Q. How is the Boc (tert-butoxycarbonyl) group utilized in protecting reactive functional groups during synthesis?
- Methodological Answer : The Boc group is a widely used amine-protecting strategy due to its stability under basic and nucleophilic conditions. It is introduced via reaction with Boc₂O under mild conditions (e.g., in DMF or THF at 0–25°C). Deprotection is achieved using acidic conditions, such as HCl in ethanol (e.g., 30% HCl/EtOH), which cleaves the carbamate bond without damaging sensitive functional groups like cyclopropanes or aryl bromides .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the cyclopropane geometry and Boc group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). Purity is assessed via HPLC with UV detection .
Advanced Research Questions
Q. How can stereoselective synthesis of cyclopropane-containing intermediates be optimized?
- Methodological Answer : Asymmetric cyclopropanation methods, such as Simmons-Smith reactions with chiral catalysts (e.g., bisoxazoline-Cu complexes), can enhance enantiomeric excess (ee). For diastereocontrol, temperature-sensitive reactions (e.g., ice-water baths) and steric directing groups on the substrate are employed. Monitoring via chiral HPLC or polarimetry ensures stereochemical fidelity .
Q. What strategies mitigate side reactions during Boc deprotection in complex substrates?
- Methodological Answer : Controlled acidolysis using HCl in ethanol (30% w/w) at 0–5°C minimizes side reactions like cyclopropane ring opening or aryl bromide displacement. Scavengers (e.g., 2,2,2-trifluoroethanol) can trap reactive intermediates. Real-time monitoring via TLC or in situ FTIR ensures reaction completion before workup .
Q. How do structural modifications (e.g., bromophenol substitution) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo-2-methylphenol moiety enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., bromine) enhance oxidative addition with Pd catalysts, while methyl groups sterically hinder undesired β-hydride elimination. Solvent choice (e.g., toluene/water biphasic systems) and ligand selection (e.g., XPhos) improve yields .
Q. What computational methods predict the stability of the cyclopropane ring under varying pH conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and acid/base susceptibility. Molecular dynamics simulations (e.g., in explicit solvent models) assess protonation effects on ring integrity. Experimental validation via pH-dependent NMR kinetics (e.g., in D₂O/THF) correlates with computational predictions .
Data Contradictions and Resolution
Q. Discrepancies in reported Boc deprotection yields: How to reconcile conflicting data?
- Methodological Answer : Yield variations often stem from differences in acid concentration, reaction time, or substrate purity. Systematic optimization using design of experiments (DoE) identifies critical factors (e.g., HCl stoichiometry). Comparative studies with internal standards (e.g., tert-butyl carbamate analogs) normalize yield calculations .
Experimental Design Considerations
Q. How to design stability studies for long-term storage of this compound?
- Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) evaluates degradation pathways (e.g., hydrolysis, oxidation). LC-MS monitors degradation products, while DSC (differential scanning calorimetry) assesses thermal stability. Argon-filled vials and desiccants (e.g., silica gel) are recommended for storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
